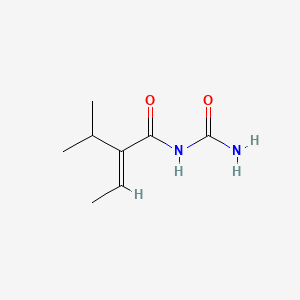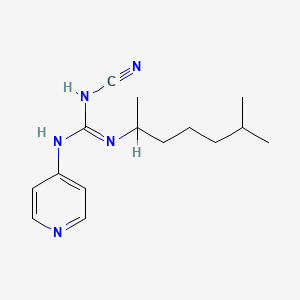
5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol: is an organic compound characterized by the presence of a methoxy group, a phenylsulfanyl group, and a thiol group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol typically involves the following steps:
Formation of the Methoxy Group: The methoxy group can be introduced through methylation of a hydroxyl group using reagents such as methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be added via a nucleophilic substitution reaction where a thiophenol derivative reacts with a halogenated benzene compound.
Addition of the Thiol Group: The thiol group can be introduced through the reduction of a corresponding disulfide or by direct substitution reactions involving thiolating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group in 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form corresponding sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used as oxidizing agents.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Disulfides: Formed from the oxidation of the thiol group.
Substituted Benzene Derivatives: Formed from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methoxy-2-(phenylsulfanyl)benzene-1-thiol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect oxidative stress pathways by acting as an antioxidant or modulating redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-2-(phenylsulfanyl)benzene-1-thiol: Similar structure but with the methoxy group in a different position.
5-Methoxy-2-(phenylsulfanyl)benzene-1-ol: Similar structure but with a hydroxyl group instead of a thiol group.
Propiedades
Número CAS |
60719-00-8 |
|---|---|
Fórmula molecular |
C13H12OS2 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
5-methoxy-2-phenylsulfanylbenzenethiol |
InChI |
InChI=1S/C13H12OS2/c1-14-10-7-8-13(12(15)9-10)16-11-5-3-2-4-6-11/h2-9,15H,1H3 |
Clave InChI |
NWLLZIUVDCUTFH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)SC2=CC=CC=C2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(4-Chlorophenyl)octyl]imidazole;nitric acid](/img/structure/B14598848.png)
![S-[(Furan-2-yl)methyl] thiophene-2-carbothioate](/img/structure/B14598850.png)

![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)


![3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B14598901.png)

![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)


